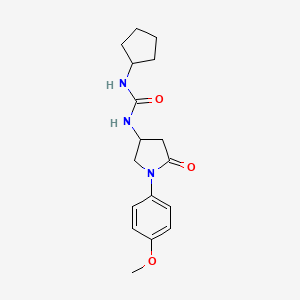

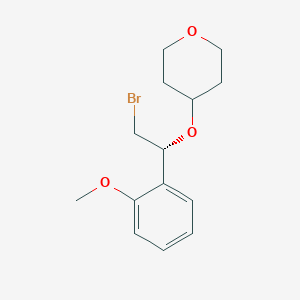

![molecular formula C11H8IN3O2S B2762011 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 350254-49-8](/img/structure/B2762011.png)

5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the click reaction, leading to the formation of novel derivatives. Specifically, 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives (denoted as 5a–5k) were synthesized. These compounds were characterized using techniques such as 1H and 13C NMR, infrared spectroscopy (IR), and mass spectrometry. Among these derivatives, compound 5e exhibited high inhibitory activity against cervical cancer cell lines (IC₅₀ = 6.76 μM) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

- The Biginelli reaction is a pivotal method for synthesizing derivatives of 2-thioxodihydropyrimidinedione, showing the versatility of these compounds in creating a broad array of heterocyclic structures. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and condensation reactions to synthesize pyrimidothiazines and indenopyrimidines, demonstrating their wide-ranging synthetic applications Kappe & Roschger, 1989.

Novel Synthetic Strategies

- Sharma et al. (2005) utilized a hetero Diels–Alder reaction with a Biginelli compound to efficiently synthesize pyrimido[4,5-d]pyrimidine analogues. This method showcases the strategic use of cycloaddition reactions to access novel pyrimidine analogues, indicating the potential of these compounds in medicinal chemistry Sharma et al., 2005.

Application in Coordination Chemistry

- Zheng et al. (2003) studied the formation of metal–organic supramolecular architectures using heterocyclic thioether ligands, including pyrimidine derivatives. This research highlights the role of these compounds in the development of new materials with potential applications in catalysis, sensing, and molecular electronics Zheng et al., 2003.

Heterocyclic Compound Development

- The exploration of thioxothienopyrimidinones and their derivatives by El-Baih et al. (2006) demonstrates the synthetic utility of thioxodihydropyrimidinedione in constructing thienopyrimidine derivatives. These compounds have potential applications in the discovery of new drugs and materials due to their diverse biological activities and chemical properties El-Baih et al., 2006.

Biological Activity and Potential Applications

- Aly et al. (2004) reported the synthesis of novel heterocyclic products from reactions involving dihydropyrimidinedione derivatives. Their study provides insights into the potential biological activities of these compounds, suggesting their application in the development of pharmaceuticals Aly et al., 2004.

Eigenschaften

IUPAC Name |

6-hydroxy-5-[(2-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSKWCDYHJRTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)

![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)

![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)